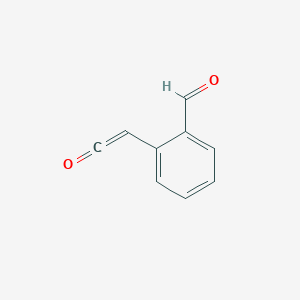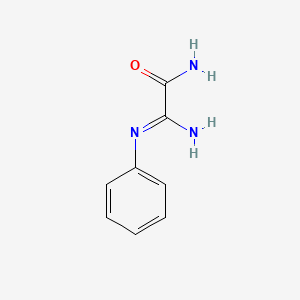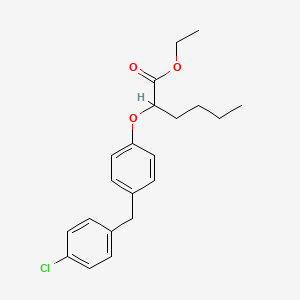
(3-Trimethylsilylpropyl) vinyl sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trimethylsilyl)propyl(vinyl)sulfide is an organosilicon compound characterized by the presence of a trimethylsilyl group, a propyl chain, and a vinyl sulfide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethylsilyl)propyl(vinyl)sulfide typically involves the reaction of 3-(Trimethylsilyl)propyl chloride with sodium sulfide in the presence of a suitable solvent such as dimethylformamide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-(Trimethylsilyl)propyl(vinyl)sulfide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trimethylsilyl)propyl(vinyl)sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the vinyl sulfide moiety to a thioether.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Trimethylsilyl)propyl(vinyl)sulfide has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the preparation of silicon-based materials with unique properties.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which 3-(Trimethylsilyl)propyl(vinyl)sulfide exerts its effects involves the interaction of the vinyl sulfide moiety with various molecular targets. The trimethylsilyl group can act as a protecting group, enhancing the stability of the compound during chemical reactions. The propyl chain provides flexibility, allowing the compound to interact with different molecular environments.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethylsilyl)propyl chloride: Similar in structure but lacks the vinyl sulfide moiety.
Vinyltrimethylsilane: Contains a vinyl group and a trimethylsilyl group but lacks the propyl chain and sulfide moiety.
3-(Trimethylsilyl)propylamine: Contains a propyl chain and a trimethylsilyl group but has an amine group instead of a vinyl sulfide moiety.
Uniqueness
3-(Trimethylsilyl)propyl(vinyl)sulfide is unique due to the combination of the trimethylsilyl group, propyl chain, and vinyl sulfide moiety. This combination imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis, materials science, and potentially in biology and medicine.
Propiedades
Número CAS |
6984-29-8 |
|---|---|
Fórmula molecular |
C8H18SSi |
Peso molecular |
174.38 g/mol |
Nombre IUPAC |
3-ethenylsulfanylpropyl(trimethyl)silane |
InChI |
InChI=1S/C8H18SSi/c1-5-9-7-6-8-10(2,3)4/h5H,1,6-8H2,2-4H3 |
Clave InChI |
VXOAPUIMMKQAFU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCCSC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide,N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B13802918.png)
![5-Iodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13802923.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-, ethyl ester](/img/structure/B13802929.png)


![3-hydroxy-4-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13802941.png)
![N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13802943.png)

![2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2S,3S,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B13802967.png)



